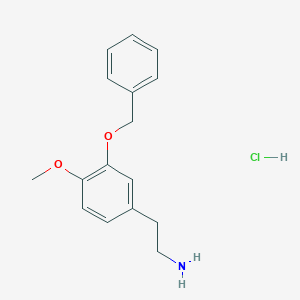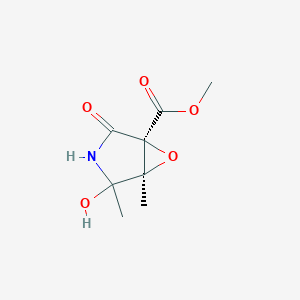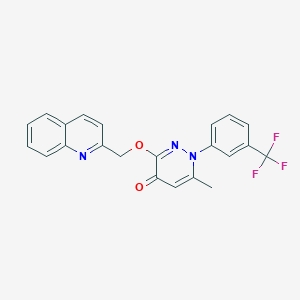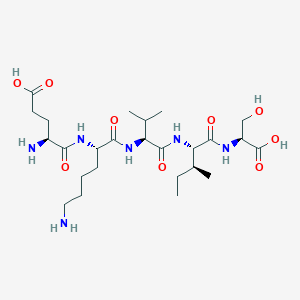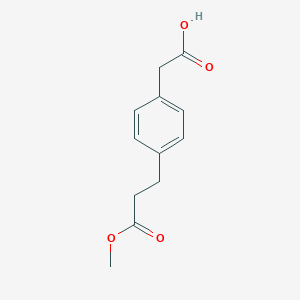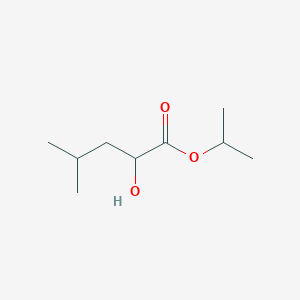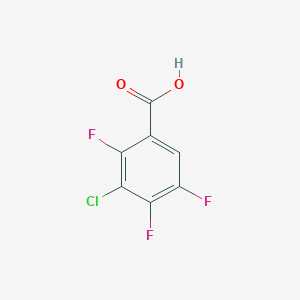
3-Chloro-2,4,5-trifluorobenzoic acid
Overview
Description
3-Chloro-2,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C7H2ClF3O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .
Synthetic Routes and Reaction Conditions:
From 3,4,5,6-tetrafluorophthalonitrile: One method involves the reaction of 3,4,5,6-tetrafluorophthalonitrile with chlorine gas in the presence of a catalyst to produce this compound.
From 2,4,5-trifluoroaniline: Another method involves the bromination of 2,4,5-trifluoroaniline followed by chlorination using N-chlorosuccinimide to yield the desired product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate , which suggests it may interact with various biological targets depending on the specific compounds it is used to synthesize.
Biochemical Pathways
It is known to be a useful synthetic intermediate in the synthesis of 3-hydroxyquinazoline-2,4-diones, which are known to have antibacterial properties .
Scientific Research Applications
3-Chloro-2,4,5-trifluorobenzoic acid is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: The compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
2,4,5-Trifluorobenzoic acid: This compound is similar in structure but lacks the chlorine atom.
3-Chlorobenzoic acid: This compound has a similar chlorine substitution but lacks the fluorine atoms.
2,4,5-Trifluorobenzoic acid: Another similar compound with three fluorine substitutions but no chlorine.
Uniqueness: 3-Chloro-2,4,5-trifluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-chloro-2,4,5-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBESHLYCSZINAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370187 | |
| Record name | 3-Chloro-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-77-3 | |
| Record name | 3-Chloro-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,4,5-trifluorobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3-chloro-2,4,5-trifluorobenzoic acid and how was it synthesized?
A1: this compound is an organic compound with the molecular formula C7H2ClF3O2 [, ]. The molecule consists of a benzene ring with a carboxyl group (-COOH) attached at one carbon atom. Additionally, three fluorine atoms and one chlorine atom are substituted on the benzene ring at positions 2, 4, 5, and 3 respectively.
Q2: Are there any interesting structural features observed in the solid state of this compound?
A2: Yes, X-ray crystallography studies reveal that the carboxyl group in this compound is twisted relative to the plane of the benzene ring by 6.8° []. This deviation from planarity might be influenced by the steric interactions between the carboxyl group and the neighboring fluorine and chlorine atoms. Furthermore, in the crystal lattice, pairs of molecules are linked together through O—H⋯O hydrogen bonds, forming centrosymmetric dimers typical of carboxylic acids []. These dimers further arrange themselves into sheets that stack parallel to the (-103) plane [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
